1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Overview
Description
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane is a halogenated cyclopropane derivative .
Synthesis Analysis
It has been reported to be synthesized from 3-chloro-2-(chloromethyl)-1-propene . It is formed as an intermediate during the synthesis of [1.1.1]propellane by Szeimies method .Molecular Structure Analysis
The molecular formula of this compound is Br2C3H2(CH2Cl)2 . The molecular weight is 296.82 .Chemical Reactions Analysis
This compound is used as a starting material in the synthesis of [1.1.1]-propellane .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 48-50 °C (lit.) .Scientific Research Applications
Synthesis of Propellanes
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane has been utilized in the synthesis of various propellanes, demonstrating its significance in organic chemistry. For instance, it reacts with methyllithium to yield [1.1.1]propellane in a significant yield. This process highlights its role as an intermediate in synthesizing complex organic structures (Belzner et al., 1989). Additionally, it has been used in the preparation of [1.1.1]propellane free of solvent, further indicating its versatility in synthetic organic chemistry (Alber & Szeimies, 1992).
Cyclopropanation Reactions
The compound is a key player in cyclopropanation reactions. It has been used in the synthesis of various cyclopropanes, indicating its utility in generating compounds with significant biological and chemical properties. For example, its reaction with metals like zinc and magnesium has been investigated for synthesizing cyclopropanes, demonstrating its reactivity and potential in creating structurally diverse molecules (Roberts & Dev, 1951).
Ring Closure and Rearrangement Studies
This compound has been instrumental in studying ring closure and rearrangement reactions, providing insights into the mechanisms of such transformations in organic chemistry. These studies are crucial for understanding the behavior of cyclic compounds under various conditions and can lead to the development of novel synthetic methodologies (Wiberg & McClusky, 1987).
Intermediate in Complex Reactions
This compound serves as an intermediate in complex reactions, highlighting its role in the synthesis of more complicated molecular structures. Its ability to undergo various transformations makes it a valuable tool in synthetic chemistry, aiding in the creation of compounds with desired properties and functions (Lynch & Dailey, 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane is primarily used as a starting material in the synthesis of [1.1.1]-propellane . It is a halogenated cyclopropane derivative .
Mode of Action
The compound is synthesized from 3-chloro-2-(chloromethyl)-1-propene . It is formed as an intermediate during the synthesis of [1.1.1]propellane .
Biochemical Pathways
It is known to be used in the synthesis of [111]-propellane , which may have various downstream effects depending on the context of its use.
Result of Action
As a reagent, its primary role is in the synthesis of other compounds, such as [1.1.1]-propellane .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere and at room temperature . Direct contact with the compound should be avoided as it may cause skin and eye irritation . It should be handled with appropriate protective measures, such as wearing chemical protective gloves and goggles, and ensuring good ventilation during operation .
properties
IUPAC Name |
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2Cl2/c6-5(7)1-4(5,2-8)3-9/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRVZCIUKQNOIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336506 | |
Record name | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98577-44-7 | |
Record name | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in chemical synthesis?
A1: this compound serves as a crucial starting material for synthesizing [1.1.1]propellane [, , ]. This highly strained and reactive molecule has garnered significant interest in organic chemistry due to its unique structure and potential applications.
Q2: What are the different synthetic routes for preparing [1.1.1]propellane from this compound?
A2: Two primary methods utilize this compound as a precursor for [1.1.1]propellane synthesis:
- Reaction with Methyllithium: Reacting this compound with methyllithium in diethyl ether yields a solution of [1.1.1]propellane with a yield of approximately 70% [].
- Reaction with Lithium Powder: A solvent-free approach involves reacting this compound with lithium powder in a triglyme/n-decane mixture at 73°C, also producing [1.1.1]propellane [].
Q3: Are there alternative synthetic pathways for [1.1.1]propellane that do not involve this compound?
A3: Yes, research indicates that [1.1.1]propellane can also be synthesized in a solvent-free manner using 1,3-diiodobicyclo[1.1.1]pentane as the starting material. Reacting this compound with sodium cyanide in dimethyl sulfoxide (DMSO) results in high-purity [1.1.1]propellane with an overall yield exceeding 50% relative to the initial this compound precursor [].
Q4: What are the advantages of using this compound as a starting material for [1.1.1]propellane synthesis?
A4: While the provided research doesn't explicitly compare the efficiency of different synthetic routes, the utilization of this compound offers several potential benefits:
- Established Precursor: This compound has been successfully employed in multiple synthetic strategies, demonstrating its viability as a starting material [, ].
- Versatile Reaction Conditions: The reactions can be conducted in the presence of solvents like diethyl ether or through solvent-free methods, providing flexibility in experimental design [].
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